3-(Trifluoromethyl)quinoxalin-2-ol
Overview
Description
3-(Trifluoromethyl)quinoxalin-2-ol is a derivative of quinoxalin-2(1H)-one, a heterocyclic compound that has garnered interest due to its potential utility in pharmaceutical chemistry. The trifluoromethyl group attached to the quinoxaline nucleus is particularly significant in drug design, as it can enhance the biological activity and metabolic stability of the molecule .
Synthesis Analysis
The synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones has been achieved through various methods. A visible-light-induced three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na under metal-free conditions has been reported, which utilizes a photocatalyst and air as a green oxidant . Another approach is a K2S2O8-mediated protocol that also employs Langlois' reagent for the trifluoroalkylation of quinoxalin-2(1H)-ones . Additionally, a one-pot synthesis method starting from pentafluoropropen-2-ol has been developed for the construction of related fluoro-trifluoromethyl quinolines .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)quinoxalin-2-ol is characterized by the presence of a trifluoromethyl group at the third position of the quinoxaline ring. This structural motif is common in various bioactive compounds and natural products. The trifluoromethyl group is known to influence the electronic properties of the molecule, which can be crucial for its biological activity .
Chemical Reactions Analysis
Quinoxalin-2(1H)-ones, including those substituted with trifluoromethyl groups, can undergo a variety of chemical reactions. For instance, they can participate in oxidative coupling reactions with alcohols, amines, thiols, and selenols to form C-O, C-N, C-S, and C-Se bonds . They can also be used in transition-metal-free C3-amidation using Selectfluor as a mild oxidant . Furthermore, trifluoroacetic acid has been utilized for the synthesis of related quinoline derivatives through a tandem Claisen rearrangement and cyclization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)quinoxalin-2-ol derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability. These properties are beneficial in the context of pharmaceutical applications, where the presence of fluorine can lead to improved drug profiles . Additionally, the optical properties of trifluoromethyl-substituted quinoxalines have been studied, revealing behaviors such as solvatochromism and aggregation-induced emission, which are important for the development of optical materials .
Scientific Research Applications
Synthesis and Derivatives
- A study by Didenko et al. (2015) demonstrates the synthesis of a range of new 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one. These derivatives include amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives, showcasing the versatility in chemical modifications of this compound (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Metal-Free Trifluoroalkylation
- Meng et al. (2020) developed a K2S2O8-mediated three-component protocol for the construction of 3-trifluoroalkylated quinoxalin-2(1H)-ones under metal-free conditions. This method offers an environmentally friendly approach to create biologically important 3-trifluoroalkylated derivatives (Meng, Wang, Liu, Li, Lv, Yue, Wang, & Wei, 2020).
Metal-Free Alkoxycarbonylation
- Xie et al. (2019) report a facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates. This metal- and base-free method is significant for synthesizing bioactive natural products and synthetic drugs (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Optical and Morphological Studies
- Rajalakshmi and Palanisami (2020) synthesized Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and characterized their optical properties, such as absorption, emission, and quantum yield. These studies are crucial for understanding the photophysical behavior of such compounds (Rajalakshmi & Palanisami, 2020).
Safety And Hazards
Future Directions
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-(Trifluoromethyl)quinoxalin-2-ol, has recently emerged as a modern sustainable protocol . This approach offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The development of more sustainable and cost-effective methods for the synthesis of quinoxaline derivatives is a promising future direction .
properties
IUPAC Name |
3-(trifluoromethyl)-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346389 | |
Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoromethyl)quinoxalin-2-ol | |
CAS RN |
58457-64-0 | |
Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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